molecular formula C13H9Cl2N3O B11836021 6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine

6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11836021
M. Wt: 294.13 g/mol
InChI Key: DBHMEYYPNRGMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with 4-methoxyaniline in the presence of a base, followed by cyclization using a suitable cyclizing agent . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

6,7-dichloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9Cl2N3O/c1-19-8-4-2-7(3-5-8)12-17-11-10(15)9(14)6-16-13(11)18-12/h2-6H,1H3,(H,16,17,18)

InChI Key

DBHMEYYPNRGMDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.